molecular formula C25H23BrN2O2 B11325369 N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11325369
M. Wt: 463.4 g/mol
InChI Key: XNBLVAVQYVLVEY-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a combination of indole, bromophenyl, and phenoxyacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves the coupling of tryptamine derivatives with bromophenyl and phenoxyacetamide groups. A common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The bromophenyl group may contribute to the compound’s ability to inhibit certain enzymes or proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the bromophenyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds. The combination of indole and phenoxyacetamide groups also provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C25H23BrN2O2

Molecular Weight

463.4 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C25H23BrN2O2/c1-17-6-2-5-9-24(17)30-16-25(29)28-14-21(18-10-12-19(26)13-11-18)22-15-27-23-8-4-3-7-20(22)23/h2-13,15,21,27H,14,16H2,1H3,(H,28,29)

InChI Key

XNBLVAVQYVLVEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43

Origin of Product

United States

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